Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Overview
Description
Trifluoromethyl compounds, such as “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate”, are often used in the pharmaceutical and agrochemical industries . The trifluoromethyl group contributes unique physicochemical properties that can enhance the biological activities of these compounds .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate” were not found, trifluoromethyl-containing compounds are often synthesized using building blocks like ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
Scientific Research Applications
Synthesis Applications
Synthesis of Aminoethyl and Carbethoxythiazoles Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves a Michael-like addition of secondary amines, and the products are isolated via solvent removal and acid/base extraction (Boy & Guernon, 2005).
Applications in Organic Synthesis
Creation of Ethyl 4-Aroyl-5-trifluoromethylpyrazole 3-Carboxylates Ethyl 4-aroyl-5-trifluoromethylpyrazole 3-carboxylates are synthesized using ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate. This involves a reaction with readily available vinyl ketone and ethyl diazoacetate, followed by thermally induced elimination of trifluoromethane (Cyrener, Lauterbach & Burger, 1996).
Heterocyclic Compound Synthesis
Diverse Trifluoromethyl Heterocycles from a Single Precursor Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines (Honey, Pasceri, Lewis & Moody, 2012).
Antimicrobial and Biological Activities
Microwave-Assisted Synthesis for Biological Activities Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazole nucleus, derived from ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, have been synthesized. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing varying degrees of effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu & Demirbas, 2013).
Palladium-Catalyzed Alkenylation
Palladium-Catalyzed Modifications of Ethyl Oxazole-4-Carboxylate Ethyl oxazole-4-carboxylate, closely related to ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been alkenylated, benzylated, and alkylated using palladium acetate and Buchwald's JohnPhos ligand. This process highlights the versatility and potential for chemical modifications of similar compounds (Verrier, Hoarau & Marsais, 2009).
Future Directions
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPXJFSPSKGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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